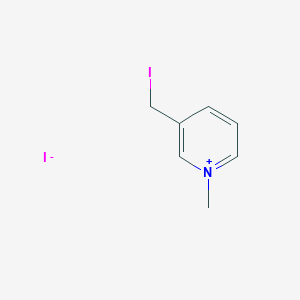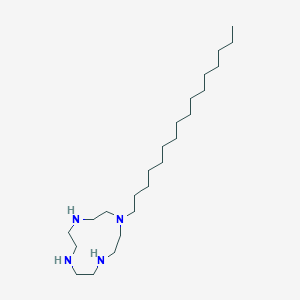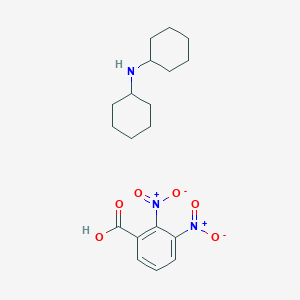![molecular formula C22H18O4 B14281505 [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy- CAS No. 128702-28-3](/img/structure/B14281505.png)
[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol: is an organic compound belonging to the binaphthalene family This compound is characterized by the presence of two methoxy groups at the 7 and 7’ positions and two hydroxyl groups at the 2 and 2’ positions on the binaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-2-naphthol.
Oxidative Coupling: The 7-methoxy-2-naphthol undergoes oxidative coupling in the presence of a copper catalyst, such as CuCl(OH)TMEDA, in dichloromethane (CH2Cl2) while bubbling oxygen through the mixture.
Purification: The product is then purified using standard chromatographic techniques to obtain the pure 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted binaphthalenes
Applications De Recherche Scientifique
7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in palladium-catalyzed Heck reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of intrinsically microporous polyimides for gas separation applications.
Mécanisme D'action
The mechanism of action of 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets and pathways:
Biological Activity: The compound’s derivatives may interact with cellular targets, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dimethoxy-1,1’-binaphthalene
- 1,1’-Bi-2-naphthol (BINOL)
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP)
Uniqueness
7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of methoxy groups at the 7 and 7’ positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other binaphthalene derivatives and contributes to its specific applications in asymmetric catalysis and materials science.
Propriétés
IUPAC Name |
1-(2-hydroxy-7-methoxynaphthalen-1-yl)-7-methoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-15-7-3-13-5-9-19(23)21(17(13)11-15)22-18-12-16(26-2)8-4-14(18)6-10-20(22)24/h3-12,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGLMWWQIMVCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441241 |
Source


|
| Record name | [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128702-28-3 |
Source


|
| Record name | [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
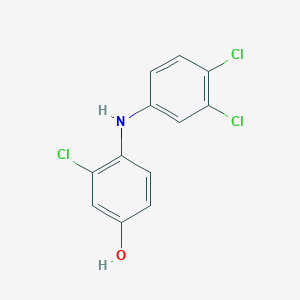
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
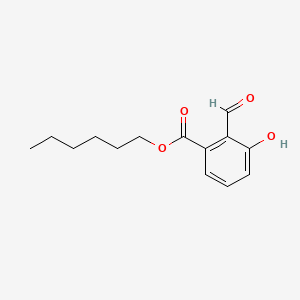
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
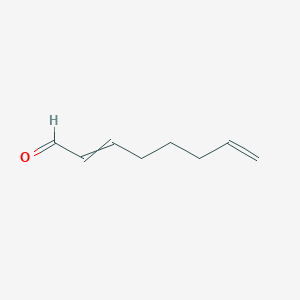
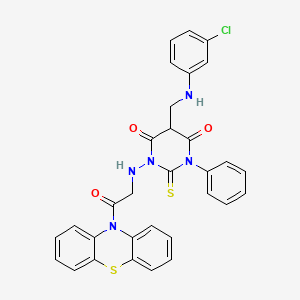
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
